7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including chlorophenyl and dimethylphenyl groups
Preparation Methods
The synthesis of 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide, with a nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The tetrazole intermediate is then reacted with a suitable reagent, such as a formamide derivative, to form the pyrimidine ring.
Substitution Reactions: The final compound is obtained by introducing the chlorophenyl and dimethylphenyl groups through substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: It can be used as a tool compound in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide include other tetrazolopyrimidines with different substituents. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C20H19ClN6O |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19ClN6O/c1-11-7-8-16(12(2)9-11)23-19(28)17-13(3)22-20-24-25-26-27(20)18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26) |
InChI Key |
VQIFQVRSTGZHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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